molecular formula C16H13BrN2OS B2818317 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892854-47-6

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2818317
CAS No.: 892854-47-6
M. Wt: 361.26
InChI Key: UECBSJLKVBCGKY-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, which provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .


Molecular Structure Analysis

The molecular structure of benzothiazoles contains sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of 1,3-benzothiazol-2-yl benzamides, which are structurally related to 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for their pharmacological properties. These compounds were tested for anticonvulsant activity, neurotoxicity, CNS depressant effects, and other toxicity studies. The majority showed activity in MES and scPTZ screens, indicating their potential in epilepsy treatment without exhibiting neurotoxicity or liver toxicity (Rana et al., 2008).

Copper-Catalyzed Intramolecular Cyclization

The synthesis of N-benzothiazol-2-yl-amides, which are structurally similar to the compound , was achieved through a copper-catalyzed intramolecular cyclization process. This method utilized N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand, leading to the successful synthesis of various substituted amides under mild conditions (Wang et al., 2008).

Fluorescence Study

Research has also been conducted on the synthesis and fluorescence properties of derivatives that include the benzothiazole moiety. These compounds, such as 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, were found to emit blue light in the region between 450 to 495 nm, showcasing their potential in fluorescence applications (Mahadevan et al., 2014).

Antimicrobial Activity

Some derivatives of benzothiazole, including N 2 , N 4 -bis(6-bromo-1,3-benzothiazol-2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine, have been synthesized and screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, showing their potential as bioactive agents (Patel & Baldaniya, 2016).

Future Directions

The future directions for “2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include the design and structure-activity relationship of bioactive molecules .

Properties

IUPAC Name

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECBSJLKVBCGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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